molecular formula C7H10ClFN2 B2898952 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1065267-33-5

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

カタログ番号: B2898952
CAS番号: 1065267-33-5
分子量: 176.62
InChIキー: XGSNHILBBHFTPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Product Overview 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral chemical compound with the CAS number 1202070-39-0. It has a molecular formula of C 7 H 10 ClFN 2 and a molecular weight of 176.62 g/mol . This chemical is provided as a hydrochloride salt to enhance its stability. Research Significance and Applications This compound serves as a valuable chiral building block in organic synthesis and drug discovery . The molecule incorporates both a fluorinated pyridine ring and a chiral amine center, a structural motif found in over 40% of commercial pharmaceuticals . The fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making this amine a versatile intermediate for constructing more complex, biologically active molecules . It is used in various reactions, including reductive amination and nucleophilic substitution, to access a diverse array of functionalized compounds . Handling and Safety This product is for research use only and is not intended for human or veterinary use . Safety information indicates that it may cause skin and eye irritation and may be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-ventilated environment.

特性

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride has the molecular formula C₇H₁₁ClFN₂ and a molecular weight of 213.08 g/mol. The presence of a fluorinated pyridine ring enhances its pharmacological properties, making it a valuable scaffold for drug development. Its structure allows for interactions with various biological targets, making it a candidate for diverse therapeutic applications.

Cancer Therapy

One of the most prominent applications of this compound is in cancer research. It has been identified as a selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. By inhibiting ALK, this compound can potentially halt the proliferation of cancer cells by disrupting crucial signaling pathways that promote cell growth and survival.

Case Studies:

  • Study on ALK Inhibition: Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on ALK activity, leading to reduced tumor growth in preclinical models.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in the context of mood disorders and neurodegenerative diseases. It is believed to modulate neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical for mood regulation. This modulation suggests potential applications in treating conditions such as anxiety and depression.

Research Insights:

  • Neurotransmitter Interaction Studies: Investigations have shown that this compound can influence neurotransmitter levels, providing a basis for its use in developing antidepressant therapies.

Pharmacological Research

Beyond cancer and neuroprotection, this compound serves as a valuable tool in pharmacological research to explore its interactions with various biological receptors. Its structural characteristics allow it to act as a ligand in receptor binding studies, which can lead to the discovery of new therapeutic agents.

Potential Applications:

  • Receptor Binding Studies: The compound's ability to interact with multiple receptors makes it suitable for studies aimed at understanding receptor dynamics and developing new drugs targeting these pathways .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural DifferencesPotential Impact
1-(3-Fluoropyridin-2-yl)ethanamineLacks fluorine at position 5May exhibit different reactivity
1-(3-Bromo-5-chloropyridin-2-yl)ethanamineContains bromine instead of fluorineAlters chemical behavior and activity
1-(3-Bromo-5-methylpyridin-2-yl)ethanamineContains methyl group instead of fluorineAffects steric and electronic characteristics

作用機序

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The ethanamine group allows it to interact with biological molecules, potentially affecting various biochemical pathways .

類似化合物との比較

Comparison with Structural Analogs

Halogen-Substituted Pyridinyl Ethanamine Derivatives

(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₆H₇Cl₂FN₂
  • Molecular Weight : 197.03 g/mol
  • Key Differences :
    • Chlorine at the 3-position and fluorine at the 5-position on the pyridine ring.
    • Methanamine (CH₂NH₂) instead of ethanamine (CH₂CH₂NH₂), reducing steric bulk.
  • However, the shorter amine chain could reduce binding affinity compared to the ethylamine group in the parent compound .
(S)-1-(5-Bromopyridin-2-yl)ethanamine Hydrochloride
  • Molecular Formula : C₇H₁₀BrClN₂
  • Molecular Weight : 237.53 g/mol
  • Key Differences :
    • Bromine replaces fluorine at the 5-position.
    • Bromine’s larger atomic radius increases steric hindrance and alters electronic properties.
  • Impact : Bromine’s stronger electron-withdrawing effect may reduce metabolic stability compared to fluorine. However, it could enhance halogen bonding in target interactions, making it useful in kinase inhibitors .

Positional Isomers

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₇H₁₀Cl₂FN₂
  • Molecular Weight : 223.08 g/mol
  • Key Differences: Fluorine at the 5-position, but ethylamine at the 3-position of the pyridine ring. Dihydrochloride salt (vs. monohydrochloride).
  • Impact : Altered electronic distribution due to positional isomerism may reduce aromatic π-stacking interactions. The dihydrochloride form increases solubility in aqueous media .
(4-Fluoropyridin-2-yl)methanamine Hydrochloride
  • Molecular Formula : C₆H₈ClFN₂
  • Molecular Weight : 176.59 g/mol
  • Key Differences :
    • Fluorine at the 4-position instead of the 5-position.
    • Methanamine substituent.

Functional Group Variations

[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₅
  • Molecular Weight : 219.66 g/mol
  • Key Differences :
    • 1H-1,2,4-triazole group replaces fluorine at the 5-position.
  • Impact : The triazole group introduces hydrogen-bonding capability, enhancing interactions with biological targets like antifungal enzymes or antiviral proteins .
2C-T-7 Hydrochloride (Phenethylamine Derivative)
  • Molecular Formula: C₁₃H₂₁NO₂S·HCl
  • Molecular Weight : 291.9 g/mol
  • Key Differences :
    • Phenethylamine backbone with methoxy and propylthio groups.
  • Impact : The bulky substituents increase serotonin receptor affinity, making it relevant in psychoactive drug research. However, metabolic stability is lower compared to fluoropyridinyl analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Differences Applications
1-(5-Fluoropyridin-2-yl)ethanamine HCl C₇H₈ClFN₂ 190.61 5-F, 2-ethylamine Reference compound APIs, Agrochemicals
(3-Cl-5-F-pyridin-2-yl)methanamine HCl C₆H₇Cl₂FN₂ 197.03 3-Cl, 5-F, 2-methanamine Chlorine addition Research chemical
(S)-1-(5-Br-pyridin-2-yl)ethanamine HCl C₇H₁₀BrClN₂ 237.53 5-Br, 2-ethylamine Bromine substitution Kinase inhibitors
(R)-1-(5-F-pyridin-3-yl)ethanamine 2HCl C₇H₁₀Cl₂FN₂ 223.08 5-F, 3-ethylamine Positional isomer Solubility-enhanced formulations
[5-(Triazol-1-yl)pyridin-2-yl]methanamine HCl C₈H₁₀ClN₅ 219.66 5-triazole, 2-methanamine Hydrogen-bonding group Antifungal agents

Research Findings and Implications

  • Halogen Effects : Fluorine’s small size and high electronegativity optimize target binding and metabolic stability, whereas bromine enhances halogen bonding but increases molecular weight .
  • Positional Isomerism : 5-Fluoro substitution on pyridine maximizes electron-withdrawing effects, critical for activating the ring in coupling reactions .
  • Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, advantageous for injectable formulations .

生物活性

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C7H10ClFN2
  • Molecular Weight : 176.62 g/mol
  • CAS Number : 1202070-39-0
  • Appearance : White to off-white powder

The compound's structure includes a fluorine atom on the pyridine ring, which enhances its biological activity by influencing pharmacokinetic properties and receptor binding affinities.

Biological Activity Overview

Research indicates that this compound primarily exhibits biological activity through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing treatments for various neurological disorders.

This compound modulates neurotransmitter systems by:

  • Serotonin Receptor Interaction : The compound has shown potential in influencing serotonin receptor subtypes, which are critical in mood regulation and anxiety disorders.
  • Dopamine Receptor Modulation : Its interaction with dopamine receptors suggests possible applications in treating conditions like schizophrenia and Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively alter neurotransmitter levels. For instance, it has been shown to increase serotonin levels in neuronal cultures, indicating a potential role as a serotonin reuptake inhibitor (SRI) .

Case Studies

Several case studies highlight the compound's efficacy:

  • Neuropharmacological Effects : In rodent models, administration of the compound led to significant improvements in anxiety-like behaviors, suggesting anxiolytic properties.
  • Cognitive Enhancement : Studies indicate that the compound may enhance cognitive functions through its dopaminergic effects, making it a candidate for further exploration in cognitive disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

Compound NameCAS NumberSimilarity Index
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride1352640-52-80.79
(4-Fluoropyridin-2-yl)methanamine hydrochloride1241725-81-40.77
(3,5-difluoropyridin-2-yl)methanamine dihydrochloride1204298-48-50.75

The fluorination pattern on the pyridine ring significantly enhances the biological activity compared to its analogs, making it a valuable candidate for drug development .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Neurological Disorders : Potential treatment for depression, anxiety disorders, and schizophrenia.
  • Cognitive Enhancement : Possible use in conditions like Alzheimer's disease or other cognitive impairments.

Q & A

What synthetic methodologies are recommended for the preparation of 1-(5-fluoropyridin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves reductive amination of 5-fluoropyridine-2-carbaldehyde using ammonia or ethylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by HCl treatment to form the hydrochloride salt . Key optimizations include:

  • Temperature control : Maintaining 0–5°C during aldehyde reduction to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Inert atmosphere : Use of nitrogen/argon prevents oxidation of intermediates .
    Yield improvements (≥80%) are achievable via stepwise purification (e.g., column chromatography followed by recrystallization).

Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

  • X-ray crystallography : SHELXL software (via SHELX suite) resolves crystal structures, confirming stereochemistry and salt formation .
  • NMR spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) and ¹H NMR (δ 8.3–8.5 ppm for pyridyl protons) validate substitution patterns.
  • Mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 169.07) confirms molecular formula (C₇H₈FN₂·HCl).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

How does the fluorine substituent influence the compound’s biological activity compared to chloro or bromo analogs?

Fluorine’s electronegativity enhances binding to targets like serotonin receptors (e.g., 5-HT₁A) by:

  • Strengthening hydrogen bonds via polarized C–F bonds.
  • Reducing metabolic degradation (C–F resistance to oxidation) .
    Comparative studies show ~2× higher affinity for 5-HT₁A vs. chloro analogs (EC₅₀ = 0.8 µM vs. 1.5 µM), attributed to fluorine’s optimal size and electronic effects .

What computational strategies are employed to predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~5.2 eV) correlate with nucleophilic/electrophilic sites.
  • Electrostatic potential maps : Highlight electron-deficient pyridyl nitrogen for SNAr reactivity predictions .
    Basis sets (6-31G*) and solvent models (PCM) improve accuracy for aqueous solubility predictions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., conflicting IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess, as R/S configurations exhibit divergent activities .
  • Solubility factors : Use DMSO stocks ≤10 mM to avoid precipitation in bioassays .

What strategies enhance yield in large-scale synthesis while maintaining enantiopurity?

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., (R)-BINAP) with Pd catalysts achieve enantiomeric ratios >95:5 .
  • Batch reactor optimization : Gradual reagent addition (2–4 hrs) minimizes exothermic side reactions.
  • In-line analytics : FTIR monitors reaction progress in real time .

How do steric and electronic effects of substituents impact structure-activity relationships (SAR) in related compounds?

A comparative SAR table illustrates substituent effects:

Substituent (X)Binding Affinity (5-HT₁A, EC₅₀, µM)Metabolic Stability (t₁/₂, min)
F0.8120
Cl1.590
Br2.260
Fluorine optimizes both affinity and stability due to balanced electronegativity and lipophilicity (logP = 1.2 vs. 1.8 for Br) .

What safety precautions are essential during handling and storage?

  • PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure .
  • Storage : Desiccated at 2–8°C in amber glass vials to prevent hydrolysis.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can researchers address the lack of physicochemical data (e.g., solubility, pKa) in literature?

  • Solubility determination : Shake-flask method with UV-Vis quantification (λmax = 260 nm) in buffers (pH 1–13) .
  • pKa estimation : Potentiometric titration (GLpKa instrument) or DFT-derived predictions (MarvinSketch) .

What are the implications of this compound in targeted drug delivery systems?

The pyridyl moiety facilitates:

  • Covalent conjugation : NHS ester coupling to antibodies (e.g., trastuzumab) for tumor-targeted delivery.
  • pH-sensitive release : Protonation at tumor microenvironments (pH 6.5) triggers payload release .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。